(2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(9(14)15)7-2-4-8(5-3-7)10(11,12)13/h2-6H,1H3,(H,14,15)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLAPCSAZMQDSO-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(Trifluoromethyl)benzaldehyde.
Aldol Condensation: The 4-(Trifluoromethyl)benzaldehyde undergoes an aldol condensation with acetaldehyde to form 4-(Trifluoromethyl)cinnamaldehyde.
Hydrogenation: The 4-(Trifluoromethyl)cinnamaldehyde is then hydrogenated to produce 4-(Trifluoromethyl)phenylpropanal.
Oxidation: The final step involves the oxidation of 4-(Trifluoromethyl)phenylpropanal to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of 4-(Trifluoromethyl)benzaldehyde or 4-(Trifluoromethyl)benzoic acid.
Reduction: Formation of 4-(Trifluoromethyl)phenylpropanol or 4-(Trifluoromethyl)phenylpropanal.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Due to its unique structure, this compound is explored as a building block for the synthesis of novel therapeutic agents.
Industry:
Materials Science: The compound is used in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The propanoic acid moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical properties of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid with related compounds:
*Note: pKa values estimated based on substituent electronic effects.
Key Observations:
- Trifluoromethyl vs.
- Trifluoromethyl vs. Ethoxy: The electron-withdrawing -CF₃ group significantly increases acidity (pKa 3.8 vs. 4.8) compared to the electron-donating -OCH₂CH₃, which may alter binding kinetics to COX enzymes .
- Trifluoromethyl vs. Fluorine (Flurbiprofen): While both are electron-withdrawing, -CF₃ provides greater steric bulk and lipophilicity, contributing to prolonged half-life but reduced solubility .
Biological Activity
(2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid, also known as (S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The compound features a chiral center at the second carbon, which contributes to its stereochemistry. Its structure includes an amino group (-NH2), a carboxyl group (-COOH), and a phenyl ring substituted with a trifluoromethyl group. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its biological interactions.
Structural Formula
Research indicates that this compound may interact with various biological targets, modulating enzyme activity and receptor binding. Its unique trifluoromethyl substitution is believed to enhance its ability to penetrate cell membranes, facilitating interactions with intracellular targets.
Therapeutic Potential
- Anti-inflammatory Effects : The compound has been evaluated for its potential in treating inflammatory conditions by inhibiting the recruitment of polymorphonuclear neutrophils (PMNs) to inflammation sites. Studies have shown that it can reduce PMN infiltration and improve neurological functions in models of transient cerebral ischemia induced by middle cerebral artery occlusion .
- Oxidative Stress Modulation : The compound's ability to influence oxidative stress pathways through modulation of the Nrf2-Keap1 interaction has been highlighted. Nrf2 is crucial for cellular defense against oxidative stress, and compounds that inhibit the Nrf2-Keap1 protein-protein interaction (PPI) are being explored for their therapeutic applications in metabolic and autoimmune disorders .
Study 1: Inhibition of Neutrophil Recruitment
A study examined the efficacy of this compound in a rat model of ischemia. The results indicated a significant reduction in PMN infiltrate and infarct size, leading to improved neurological outcomes .
Study 2: Modulation of Nrf2 Pathway
Another investigation focused on the compound's role in modulating the Nrf2-Keap1 pathway. The study reported that certain derivatives exhibited low nanomolar potency in inhibiting this interaction, suggesting their potential as therapeutic agents against diseases characterized by oxidative stress .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid | Similar amino structure but different phenyl substitution | Different fluorinated substituent |
| 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid | Lacks the amino group | No amino functionality |
| (2S)-2-amino-3-[4-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid | Contains a different halogenated substituent | Variations in halogen substitution affecting reactivity |
This table illustrates how this compound stands out due to its specific trifluoromethyl substitution and functional groups that contribute to its biological properties.
Q & A
Q. What are the key considerations for synthesizing (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution. For example, enzymatic resolution using lipases or esterases can separate enantiomers. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid racemization. Analytical methods like chiral HPLC or polarimetry are critical for verifying enantiomeric excess (≥98% purity) .
- Key Data :
| Parameter | Value |
|---|---|
| CAS No. | 849831-54-5 |
| Molecular Formula | C11H11F3O2 |
| Enantiomeric Purity | ≥98% (via chiral HPLC) |
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer : The -CF3 group increases lipophilicity (logP ~2.5) and metabolic stability. Computational studies (e.g., DFT calculations) predict enhanced electron-withdrawing effects on the aromatic ring, affecting pKa (~3.1 for the carboxylic acid group). Experimental validation via UV-Vis spectroscopy and potentiometric titration is recommended .
Q. What are the standard protocols for characterizing this compound’s structure?
- Methodological Answer : Use a combination of:
- NMR : <sup>1</sup>H and <sup>19</sup>F NMR to confirm CF3 placement and stereochemistry.
- X-ray Crystallography : Resolves absolute configuration (e.g., (2S) designation) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (232.20 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from impurities (e.g., diastereomers) or assay conditions. Steps include:
Purity Verification : LC-MS to detect trace impurities (e.g., <0.5% (2R)-enantiomer) .
Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) in enzyme inhibition assays.
Structural Analog Comparison : Compare with derivatives like (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid to isolate CF3-specific effects .
Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Prodrug Design : Esterification of the carboxylic acid (e.g., tert-butyl ester) improves oral bioavailability. Hydrolysis in vivo regenerates the active form .
- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. The CF3 group reduces oxidative metabolism, extending half-life (t1/2 >4 hrs) .
Q. How does stereochemistry impact interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict (2S)-enantiomer’s higher affinity for enzymes like cyclooxygenase-2 (COX-2) due to optimal hydrogen bonding with Arg120.
- In Vitro Validation : Compare IC50 values of (2S) vs. (2R) enantiomers in COX-2 inhibition assays .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility data for this compound?
- Methodological Answer : Solubility varies with pH and solvent. For example:
- Aqueous Solubility : ~0.5 mg/mL at pH 7.4 (PBS buffer) vs. ~25 mg/mL in DMSO.
- Mitigation : Use co-solvents (e.g., PEG 400) or salt forms (e.g., sodium salt) for in vitro assays. Document solvent composition to ensure reproducibility .
Experimental Design Considerations
Q. What controls are essential when testing this compound in cell-based assays?
- Methodological Answer : Include:
- Vehicle Controls : DMSO (≤0.1% v/v) to rule out solvent toxicity.
- Enantiomer Controls : Test (2R)-enantiomer to confirm stereospecific effects.
- CF3-Free Analogs : Use propanoic acid derivatives without the trifluoromethyl group to isolate its role .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
